molecular formula C16H16N2 B11869821 1-Isopropyl-4-(naphthalen-1-yl)-1H-pyrazole

1-Isopropyl-4-(naphthalen-1-yl)-1H-pyrazole

Cat. No.: B11869821
M. Wt: 236.31 g/mol
InChI Key: ZWQMGQIRXYBNAU-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(naphthalen-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-Isopropyl-4-(naphthalen-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically occurs under acidic or basic conditions, depending on the specific reagents used. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

1-Isopropyl-4-(naphthalen-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(naphthalen-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-4-(naphthalen-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    3-Isopropyl-1,6-dimethyl-naphthalene: This compound shares structural similarities but differs in the position and nature of substituents.

    4-Nitroar-himachalene: Another related compound with distinct functional groups and reactivity.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a different core structure but similar functional groups.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

4-naphthalen-1-yl-1-propan-2-ylpyrazole

InChI

InChI=1S/C16H16N2/c1-12(2)18-11-14(10-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3

InChI Key

ZWQMGQIRXYBNAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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